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Compound of Interest

Compound Name: 2,5-Anhydro-D-mannitol

Cat. No.: B043424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Anhydro-D-mannitol (2,5-AM) is a fascinating fructose analog that serves as a powerful

tool in metabolic research. By acting as a metabolic inhibitor, it provides a unique model for

studying the intricate signaling pathways that govern hunger and satiety. This technical guide

offers a comprehensive overview of 2,5-Anhydro-D-mannitol, including its chemical

properties, synthesis, biological activity, and the experimental protocols used to investigate its

effects.

Chemical and Physical Properties
2,5-Anhydro-D-mannitol is a stable, water-soluble sugar alcohol. Its key physicochemical

properties are summarized in the table below.
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Property Value

Molecular Formula C₆H₁₂O₅

Molecular Weight 164.16 g/mol

CAS Number 41107-82-8

Appearance White to off-white crystalline solid

Melting Point 101-103 °C

Solubility Soluble in water, DMSO, and methanol

Synthesis of 2,5-Anhydro-D-mannitol
A common and effective method for the synthesis of 2,5-Anhydro-D-mannitol involves the

deamination and subsequent reduction of D-glucosamine. Below is a representative

experimental protocol based on established procedures.

Experimental Protocol: Synthesis from D-Glucosamine
Materials:

D-Glucosamine hydrochloride

Sodium nitrite (NaNO₂)

Sodium borohydride (NaBH₄)

Dowex 50W-X8 resin (H⁺ form)

Deionized water

Ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)
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Round-bottom flasks

Magnetic stirrer and stir bars

Ice bath

Rotary evaporator

Chromatography column

Procedure:

Deamination of D-Glucosamine:

Dissolve D-glucosamine hydrochloride in deionized water in a round-bottom flask and cool

the solution in an ice bath.

Slowly add an aqueous solution of sodium nitrite to the stirred glucosamine solution. The

temperature should be maintained below 5°C during the addition.

Continue stirring the reaction mixture in the ice bath for 2-3 hours after the addition is

complete.

Neutralize the reaction mixture with a dilute solution of sodium hydroxide.

Reduction to 2,5-Anhydro-D-mannitol:

To the neutralized solution from the previous step, slowly add sodium borohydride in small

portions while keeping the solution cool in an ice bath.

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

Acidify the reaction mixture with dilute hydrochloric acid to decompose any excess sodium

borohydride.

Purification:
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Pass the resulting solution through a column of Dowex 50W-X8 resin (H⁺ form) to remove

any remaining salts.

Collect the eluate and concentrate it under reduced pressure using a rotary evaporator to

obtain a syrup.

The crude 2,5-Anhydro-D-mannitol can be further purified by crystallization from an

ethanol-water mixture.

Biological Activity and Mechanism of Action
2,5-Anhydro-D-mannitol's primary biological effect is the induction of a feeding response in

animal models. This is achieved through its action as a fructose analog that inhibits hepatic

gluconeogenesis and glycogenolysis.[1]

Hepatic ATP Depletion and Calcium Signaling
Once it enters hepatocytes, 2,5-Anhydro-D-mannitol is phosphorylated, which traps

phosphate within the cell and leads to a rapid depletion of intracellular ATP.[2] This significant

drop in the cell's energy currency triggers a cascade of events, including a marked increase in

intracellular calcium concentration.[3] This elevation of intracellular calcium is a critical step in

the signaling pathway that communicates the liver's energy status to the brain.[3]

Vagal Nerve Activation and Feeding Behavior
The change in hepatocyte energy status, characterized by ATP depletion and increased

intracellular calcium, is transduced into a neural signal that activates the afferent fibers of the

hepatic vagus nerve.[4] This signal is then transmitted to the brain, ultimately leading to the

initiation of feeding behavior.[4] The precise molecular mechanism of this transduction is an

area of active research, with evidence suggesting a role for the release of ATP from

hepatocytes, potentially through pannexin channels, which then acts on purinergic receptors on

the vagal nerve.

Quantitative Data on Biological Effects
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Parameter
Experimental
Conditions

Result Reference

Food Intake in Rats 50-800 mg/kg, per os
Dose-related increase

in food intake
[1]

Hepatocyte ATP

Levels

50 mM 2,5-AM on

primary murine

hepatocytes

75-85% depletion of

ATP
[2]

Intracellular Calcium

Treatment of isolated

hepatocytes with 2,5-

AM

Marked elevation

within 2-3 minutes
[3]

Intracellular Sodium
2.5 mM 2,5-AM on

isolated hepatocytes

Increase to 120% of

baseline by 30

minutes

[5]

Experimental Protocols for Investigating Biological
Activity
In Vivo Food Intake Studies in Rats
Objective: To assess the dose-dependent effect of 2,5-Anhydro-D-mannitol on food intake.

Materials:

Male Sprague-Dawley rats

2,5-Anhydro-D-mannitol

Vehicle (e.g., saline)

Oral gavage needles

Metabolic cages with food and water dispensers

Balance for weighing food
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Procedure:

Acclimate rats to individual metabolic cages for several days.

Fast the rats for a predetermined period (e.g., 4-6 hours) before the experiment.

Prepare solutions of 2,5-Anhydro-D-mannitol at various concentrations in the vehicle.

Administer a single dose of 2,5-Anhydro-D-mannitol or vehicle to each rat via oral gavage.

Immediately after administration, return the rats to their cages with free access to a pre-

weighed amount of food and water.

Measure and record the amount of food consumed by each rat at regular intervals (e.g., 1, 2,

4, and 6 hours) post-administration.

Analyze the data to determine the dose-response relationship between 2,5-Anhydro-D-
mannitol administration and cumulative food intake.

In Vitro Hepatocyte ATP Depletion Assay
Objective: To quantify the effect of 2,5-Anhydro-D-mannitol on intracellular ATP levels in

isolated hepatocytes.

Materials:

Isolated primary hepatocytes

Hepatocyte culture medium

2,5-Anhydro-D-mannitol

ATP assay kit (e.g., luciferase-based)

Luminometer

Cell lysis buffer

Procedure:
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Plate isolated hepatocytes in a multi-well plate and allow them to adhere overnight.

Prepare a stock solution of 2,5-Anhydro-D-mannitol in the culture medium.

Replace the medium in the wells with fresh medium containing different concentrations of

2,5-Anhydro-D-mannitol or vehicle control.

Incubate the cells for a specific time period (e.g., 30 minutes).

At the end of the incubation, wash the cells with phosphate-buffered saline (PBS).

Lyse the cells using the cell lysis buffer provided in the ATP assay kit.

Follow the manufacturer's instructions for the ATP assay to measure the luminescence of

each sample using a luminometer.

Calculate the intracellular ATP concentration for each condition and express it as a

percentage of the control.

Visualizing the Signaling Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates the

proposed signaling pathway of 2,5-Anhydro-D-mannitol in inducing a feeding response.
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Caption: Signaling pathway of 2,5-Anhydro-D-mannitol in the liver to induce feeding.

Conclusion
2,5-Anhydro-D-mannitol is an invaluable research compound for elucidating the complex

interplay between hepatic energy metabolism and the central regulation of appetite. Its well-

defined mechanism of action, involving ATP depletion and subsequent vagal nerve signaling,
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provides a robust model for studying the physiological basis of hunger. The experimental

protocols and data presented in this guide offer a solid foundation for researchers and drug

development professionals interested in exploring the therapeutic potential of targeting these

metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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